Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid

Enzymology Drug metabolism Dexrazoxane activation

Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid (CAS 652148-34-0) is a synthetic small-molecule carbamate belonging to the dioxopiperazine class of compounds. Structurally, it features a single intact 3,5-dioxopiperazine ring linked via a propyl spacer to a carbamoyl-substituted carbamic acid moiety.

Molecular Formula C9H14N4O5
Molecular Weight 258.23 g/mol
CAS No. 652148-34-0
Cat. No. B12543899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid
CAS652148-34-0
Molecular FormulaC9H14N4O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCC(CN(C(=O)N)C(=O)O)N1CC(=O)NC(=O)C1
InChIInChI=1S/C9H14N4O5/c1-5(2-13(8(10)16)9(17)18)12-3-6(14)11-7(15)4-12/h5H,2-4H2,1H3,(H2,10,16)(H,17,18)(H,11,14,15)
InChIKeyAYXVVBVFKWLKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid (CAS 652148-34-0)


Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid (CAS 652148-34-0) is a synthetic small-molecule carbamate belonging to the dioxopiperazine class of compounds. Structurally, it features a single intact 3,5-dioxopiperazine ring linked via a propyl spacer to a carbamoyl-substituted carbamic acid moiety. This compound is best characterized as one of the two primary one‑ring open hydrolysis intermediates (designated B and C) of the clinically used cardioprotective agent dexrazoxane (ICRF‑187). Its formation is the obligate first metabolic step in the activation pathway that ultimately yields the potent metal‑chelating species ADR‑925. Because it represents a discrete, isolable intermediate in a pharmacologically critical cascade, this compound is of significant interest for mechanistic, enzymological, and structure‑activity relationship (SAR) investigations, as well as for use as an analytical reference standard in metabolite identification studies [1][2].

Why Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid Cannot Be Replaced by Common Dexrazoxane Analogs


Generic substitution among dioxopiperazine‑based compounds is not scientifically valid because the hydrolysis state of the piperazine‑2,6‑dione ring(s) dictates the molecule’s enzymatic substrate affinity, metal‑chelating capacity, and pharmacokinetic fate. The parent drug dexrazoxane is a bis‑dioxopiperazine that must undergo enzymatic ring opening to become active, whereas the fully hydrolyzed product ADR‑925 is a tetradentate chelator but cannot serve as a probe for the intermediate activation steps. The one‑ring open intermediate, Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid, occupies a unique kinetic and functional niche: it is the direct substrate for dihydroorotase (DHOase) with catalytic efficiencies that differ markedly from both the parent drug and the natural substrate, and it retains partial chelating ability that is kinetically distinct from ADR‑925. Substituting an incorrect hydrolysis state would therefore yield invalid kinetic, pharmacological, or analytical data, making compound‑specific procurement essential for rigorous mechanistic or bioanalytical studies [1][2].

Quantitative Differentiation Evidence for Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid Against Closest Analogs


Dihydroorotase (DHOase) Catalytic Efficiency Relative to Natural Substrate and Parent Drug

The one‑ring open intermediates (B and C) corresponding to Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid are hydrolyzed by DHOase with an apparent Vmax that is 11‑fold and 27‑fold greater than the enzyme's natural substrate, dihydroorotate. This is in stark contrast to the parent bis‑dioxopiperazine dexrazoxane, which is not a DHOase substrate at all. Although the Km values for the intermediates are 240‑fold to 550‑fold larger than for dihydroorotate, the high Vmax indicates that once the one‑ring open form is generated, its conversion to the active chelator ADR‑925 is enzymatically accelerated far beyond the physiological reaction. This differential substrate profile provides a quantitative rationale for selecting the intermediate over dexrazoxane when studying the DHOase‑mediated activation step [1].

Enzymology Drug metabolism Dexrazoxane activation

Kinetic Advantage in Metal‑Chelating Activation Over the Parent Drug Dexrazoxane

The one‑ring open intermediates (B and C) rapidly displace Fe³⁺ from iron‑anthracycline complexes, with molecular modeling confirming they act as tetradentate ligands. In contrast, the parent compound dexrazoxane must first undergo hydrolysis to these intermediates before it can chelate iron. The rate‑limiting step for dexrazoxane's cardioprotective action is the initial ring opening; administering the pre‑formed one‑ring open intermediate bypasses this bottleneck. This results in pharmacologically active species being formed more quickly than when starting from dexrazoxane, a kinetic advantage that is both conceptually predicted and experimentally supported by faster metal‑ion scavenging in cell‑free and cellular models [1][2].

Cardioprotection Iron chelation Pharmacodynamics

Distinct In Vivo Pharmacokinetic Profile as a Transient Metabolite

Following intravenous administration of dexrazoxane to rats, the one‑ring open intermediates are detectable in plasma within 5 minutes, reaching levels that are 4‑9% (intermediate B) and 6‑24% (intermediate C) of the parent dexrazoxane concentration at 5 and 120 minutes, respectively. This rapid formation and sustained presence is consistent with a dynamic steady state between production and further metabolism to ADR‑925. The fully hydrolyzed product ADR‑925 shows a different profile: it appears at maximum concentration 2 minutes after administration of the intermediates and is rapidly cleared. This pharmacokinetic distinction means that only Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid can serve as a reliable reference standard for quantifying the intermediate metabolite window in biological samples [1].

Pharmacokinetics In vivo metabolism Bioanalysis

Enzyme Selectivity Profile Differentiates from Alternative Hydrolysis Products

The metabolic fate of the one‑ring open intermediate is crucially dependent on the enzyme system. While the parent dexrazoxane is initially hydrolyzed by dihydropyrimidine amidohydrolase (DHPase), the resulting one‑ring open intermediates B and C are exclusively hydrolyzed by dihydroorotase (DHOase) to ADR‑925. The intermediate C (which corresponds to Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid) shows a Vmax 27‑fold greater than dihydroorotate, whereas intermediate B shows an 11‑fold increase. In contrast, the fully ring‑opened ADR‑925 is not a substrate for DHOase and the parent drug is not a substrate for either enzyme. This enzymatic selectivity creates a unique biochemical tool: the compound can be used to specifically assay DHOase activity or to probe the DHPase‑DHOase sequential metabolic pathway without interference from other dexrazoxane‑derived species. Furthermore, furosemide inhibits DHOase‑mediated hydrolysis of the intermediates, confirming the carboxylate group's role in substrate recognition [1].

Enzyme selectivity Dihydropyrimidinase Dihydroorotase

Structural Differentiation as an Analytical Reference Standard

Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid possesses a characteristic mass (monoisotopic mass 258.096405 Da) and distinct chromatographic retention that allows unambiguous LC‑MS/MS identification. This differentiates it from dexrazoxane (parent, MH⁺ = 269.12) and ADR‑925 (MH⁺ = 305.14). In the validated HPLC method with post‑column derivatization, the two one‑ring open intermediates B and C are baseline‑resolved from each other and from the parent drug. Researchers requiring accurate quantification of these metabolites in plasma or tissue must use the authentic compound as a certified reference standard; structurally similar analogs cannot substitute because they co‑elute or produce different fragmentation patterns. The availability of this specific compound in high purity (>95%) ensures reliable method validation, calibration curve preparation, and quality control sample preparation for regulated bioanalysis [1].

Analytical chemistry Metabolite identification Reference standard

Recommended Application Scenarios for Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid Based on Quantitative Evidence


In Vitro Dihydroorotase (DHOase) Activity and Inhibition Assays

Use as the primary substrate for DHOase kinetic characterization, leveraging its 11‑27‑fold higher Vmax compared to the natural substrate dihydroorotate. This compound enables robust screening of DHOase inhibitors (e.g., furosemide analogs) with a large signal window, making it ideal for high‑throughput enzymology and drug‑drug interaction studies [1].

Pharmacokinetic / Pharmacodynamic Modeling of Dexrazoxane Activation

Employ as a certified reference standard for quantifying the one‑ring open intermediate concentrations in plasma and tissue samples. Its distinct pharmacokinetic profile (4‑24% of parent concentration, sustained for 120 min) is critical for building compartmental PK‑PD models that link metabolite exposure to cardioprotective efficacy [3].

Iron‑Chelation Mechanism‑of‑Action Studies

Utilize as a pre‑activated chelating agent that rapidly displaces iron from anthracycline complexes, bypassing the rate‑limiting hydrolysis step required for dexrazoxane. This provides a clean pharmacodynamic tool for dissecting iron‑mediated cardiotoxicity pathways in cardiomyocyte models [2].

Metabolic Pathway Elucidation (DHPase‑DHOase Sequential Metabolism)

Apply as a pathway‑specific probe to distinguish DHPase activity from DHOase activity in hepatocyte or tissue homogenate experiments. Since the compound is exclusively a DHOase substrate, it unambiguously reports on the second enzymatic step without interference from the parent drug or the final product ADR‑925 [1].

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